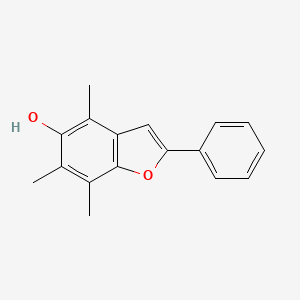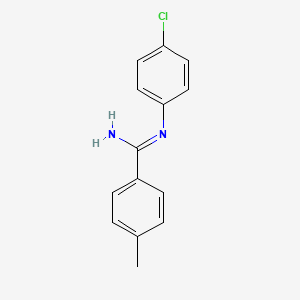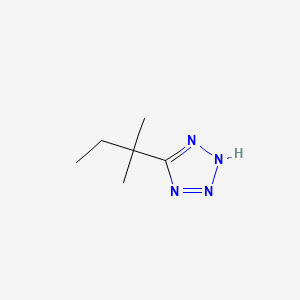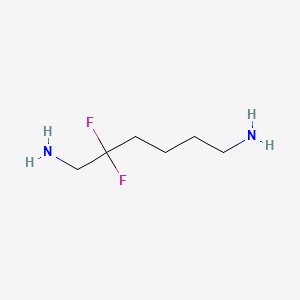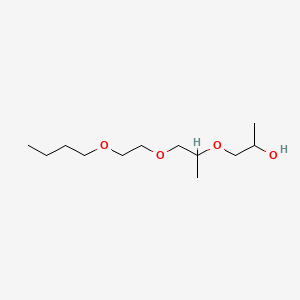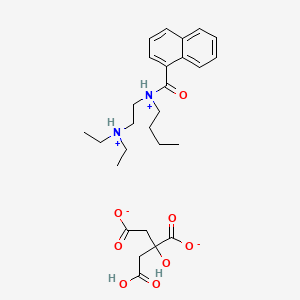
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate is a complex organic compound with the molecular formula C21H30N2O.C6H8O7 and a molecular weight of 518.59922 g/mol. This compound is known for its unique structure, which includes a butyl group, a diethylammonioethyl group, and a naphthoyl group, all linked to an ammonium hydrogen citrate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butyl)2-(diethylammonio)ethylammonium hydrogen citrate typically involves a multi-step process The initial step often includes the formation of the naphthoyl group through a Friedel-Crafts acylation reactionThe final step involves the addition of the butyl group and the formation of the ammonium hydrogen citrate moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylammonioethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Applications De Recherche Scientifique
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (Butyl)2-(diethylammonio)ethylammonium hydrogen citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Butyl)2-(diethylammonio)ethylammonium chloride
- (Butyl)2-(diethylammonio)ethylammonium sulfate
- (Butyl)2-(diethylammonio)ethylammonium phosphate
Uniqueness
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate is unique due to its specific combination of functional groups and its ability to form stable hydrogen citrate salts. This uniqueness makes it particularly valuable in applications where stability and specific reactivity are required.
Propriétés
Numéro CAS |
94157-87-6 |
|---|---|
Formule moléculaire |
C27H38N2O8 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
butyl-[2-(diethylazaniumyl)ethyl]-(naphthalene-1-carbonyl)azanium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C21H30N2O.C6H8O7/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-14H,4-7,15-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ROPZWLPGYFZSSN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CC[NH+](CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
Numéros CAS associés |
94157-87-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





